![molecular formula C21H21N3O2 B2833476 2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide CAS No. 2034154-13-5](/img/structure/B2833476.png)
2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a methoxyphenyl group, an amino group, and a phenylethyl group .
Scientific Research Applications
Cancer Research :
- Synthesized derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Thieno[2,3-b]pyridines-2-carboxamides derivatives, related to the compound , have been synthesized and tested for their antiproliferative activity against cancer cell lines (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Material Science Applications :
- The related compound 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine, derived from a similar chemical process, has been used to synthesize polyamides and polyimides with various applications in materials science (Yang & Lin, 1995).
Corrosion Inhibition :
- Pyridine derivatives, closely related to the compound, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments (Ansari, Quraishi, & Singh, 2015).
Antiprotozoal and Antibacterial Research :
- Dicationic imidazo[1,2-a]pyridines, which share a structural resemblance, have shown promising antiprotozoal and antibacterial properties (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Peptide Synthesis :
- Carboxamides, similar in structure to the compound , have been synthesized using a novel method, facilitating the production of peptides (Shiina & Kawakita, 2003).
Synthesis of Polyimides :
- Novel polyimides derived from compounds similar to 2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide have been synthesized, displaying excellent thermal stability and mechanical properties, useful in high-performance materials (Xia, Lü, Qiu, Guo, Zhao, Ding, & Gao, 2006).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
2-(3-methoxyanilino)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(16-7-4-3-5-8-16)23-21(25)17-11-12-22-20(13-17)24-18-9-6-10-19(14-18)26-2/h3-15H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHMKUVXNPWVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

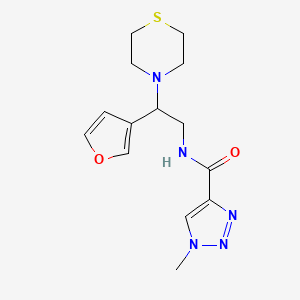
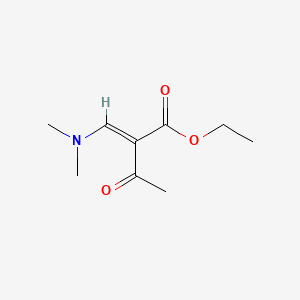
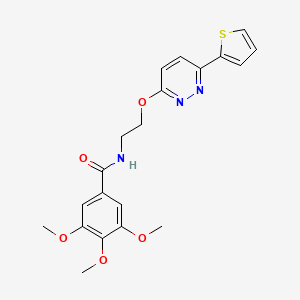
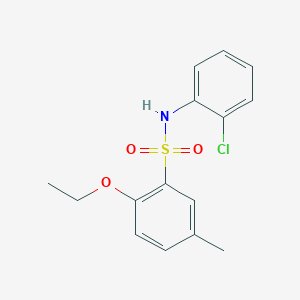
![6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833400.png)
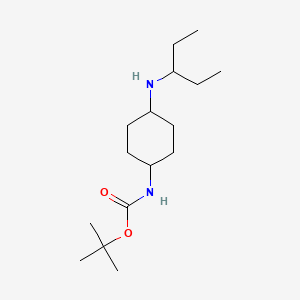
![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)

![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)